Product packaging for D-[1,5-13C2]Ribose(Cat. No.:CAS No. 213825-56-0)

D-[1,5-13C2]Ribose

Cat. No.: B583942
CAS No.: 213825-56-0
M. Wt: 152.115
InChI Key: SRBFZHDQGSBBOR-GYGOELPPSA-N
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Description

Significance of D-Ribose in Central Carbon Metabolism and Nucleic Acid Biosynthesis

D-ribose, a five-carbon sugar, is a cornerstone of central carbon metabolism. It is a key component of vital biomolecules such as adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell, and the nucleic acids, deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), which store and transmit genetic information. nih.govvita-world24.de Ribose is synthesized in the body through the pentose (B10789219) phosphate (B84403) pathway (PPP), a metabolic route that runs parallel to glycolysis. nih.gov This pathway not only produces ribose but also generates nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), a crucial molecule for various biosynthetic reactions. nih.gov Beyond its role as a building block, the ribose sugar group can also be catabolized to provide substrates for glycolysis, highlighting its integration into the broader network of energy metabolism. jourdainlab.org

Principles of Stable Isotope Tracing for Pathway Elucidation

The fundamental principle of stable isotope tracing lies in the ability to distinguish between molecules containing the naturally abundant, lighter isotope and those incorporating the heavier, stable isotope. researchgate.net This is typically achieved using analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov When a cell or organism is supplied with a nutrient labeled with a stable isotope, such as carbon-13 (¹³C), the labeled atoms are incorporated into various metabolites as they move through biochemical pathways. researchgate.net By analyzing the mass or spectral properties of these metabolites, researchers can deduce the routes taken by the labeled substrate, thereby elucidating the active metabolic pathways. researchgate.netnih.gov This approach provides invaluable qualitative information about the origin of metabolites and the relative rates of their production. nih.gov

Role of Carbon-13 Labeling in Quantitative Metabolic Flux Analysis

Carbon-13 (¹³C) is a widely used stable isotope in metabolic research. researchgate.net ¹³C-based metabolic flux analysis (¹³C-MFA) is a sophisticated technique that goes beyond simple pathway identification to quantify the rates (fluxes) of metabolic reactions within a cell. researchgate.netportlandpress.com In a typical ¹³C-MFA experiment, cells are cultured in a medium containing a ¹³C-labeled substrate, such as glucose. researchgate.net As the cells metabolize the labeled substrate, the ¹³C atoms are distributed throughout the metabolic network, creating unique labeling patterns in the downstream metabolites. researchgate.net By measuring these labeling patterns and integrating the data with a stoichiometric model of the metabolic network, researchers can computationally estimate the intracellular metabolic fluxes. portlandpress.comnih.gov This powerful approach provides a detailed snapshot of cellular metabolism and has been instrumental in advancing our understanding of metabolic regulation in various biological contexts. researchgate.net

Overview of D-[1,5-13C2]Ribose as a Specific Metabolic Probe

D-[1,5-¹³C₂]Ribose is a specialized form of D-ribose where the carbon atoms at the first and fifth positions are replaced with the stable isotope ¹³C. This specific labeling pattern makes it a highly valuable tool for probing particular aspects of metabolism. When introduced into a biological system, the labeled carbons can be traced as the ribose molecule is metabolized. For instance, the phosphorylation of ribose to ribose-5-phosphate (B1218738) is a key entry point into the pentose phosphate pathway and nucleotide synthesis. researchgate.net By tracking the ¹³C labels from D-[1,5-¹³C₂]Ribose, researchers can gain precise insights into the flux through these critical pathways. The distinct labeling pattern allows for the differentiation of metabolic fates of the C1 and C5 carbons of ribose, offering a more detailed view compared to uniformly labeled tracers.

Research Findings with this compound

The application of specifically labeled ribose, such as D-[1,5-¹³C₂]Ribose, allows for detailed investigation into metabolic pathways. For example, studies utilizing ¹³C-labeled ribose can elucidate the contributions of the pentose phosphate pathway to nucleotide synthesis and glycolysis. The distinct positions of the heavy carbon atoms in D-[1,5-¹³C₂]Ribose enable researchers to track the transformation of the ribose backbone with high precision.

Research AreaKey Findings
Pentose Phosphate Pathway (PPP) Flux Tracing the ¹³C labels from the C1 and C5 positions of ribose allows for the quantification of oxidative and non-oxidative branches of the PPP.
Nucleotide Biosynthesis The incorporation of the ¹³C-labeled ribose moiety into purine (B94841) and pyrimidine (B1678525) nucleotides can be directly measured, providing rates of de novo and salvage pathway activities.
Glycolytic Entry The metabolism of the ribose-5-phosphate derived from D-[1,5-¹³C₂]Ribose into glycolytic intermediates like fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate can be followed to determine the extent of ribose contribution to glycolysis.

This table presents a summary of potential research applications and findings based on the principles of stable isotope tracing with specifically labeled substrates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O5 B583942 D-[1,5-13C2]Ribose CAS No. 213825-56-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R,5R)-(2,6-13C2)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i1+1,5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRBFZHDQGSBBOR-GYGOELPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]1[C@H]([C@H]([C@H]([13CH](O1)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isotopic Labeling Strategies and Synthetic Approaches for D Ribose Derivatives

Chemo-enzymatic Synthesis of Site-Specific ¹³C-Labeled D-Ribose Isotopomers

Chemo-enzymatic methods offer a versatile and efficient route to a wide array of ¹³C-labeled D-ribose isotopomers, providing researchers with tailored molecules for specific experimental needs. nih.gov These approaches combine the precision of enzymatic reactions with the scalability of chemical synthesis.

Production of D-[1,5-¹³C₂]Ribose and Related Multi-Labeled Ribose Forms

The synthesis of D-ribose labeled at specific positions, such as D-[1,5-¹³C₂]Ribose, is crucial for detailed NMR studies of RNA structure and dynamics. nih.gov A combination of chemical and enzymatic reactions allows for the production of various isotopomers of D-ribose. nih.gov For instance, a robust chemo-enzymatic approach can couple chemically synthesized, isotopically labeled ribose with a nucleobase to generate custom-labeled nucleotides. nih.gov This method is highly flexible, allowing for the use of various labeled combinations of the ribose moiety. nih.gov

A well-established strategy involves a sequence of five key reactions that can produce 26 out of the 32 possible ¹³C-labeled isotopomers of D-ribose in good yields. nih.gov While the specifics of each reaction are detailed elsewhere, this versatility is paramount for creating the specific labeling patterns required for advanced NMR experiments. tandfonline.com The synthesis of D-[1'-¹³C]ribonucleoside phosphoramidites from D-[1-¹³C]ribose has been successfully demonstrated, providing the necessary building blocks for the solid-phase synthesis of specifically labeled oligoribonucleotides. nih.gov

Incorporation of ¹³C-Labeled D-Ribose into Nucleotides and Nucleic Acids (RNA, DNA)

The primary application of ¹³C-labeled D-ribose is its incorporation into nucleotides and, subsequently, into RNA and DNA. nih.gov This isotopic enrichment is essential for heteronuclear multidimensional NMR spectroscopy, a powerful technique for determining the three-dimensional structures and understanding the dynamics of oligonucleotides in solution. nih.govtandfonline.com

Once synthesized, labeled ribonucleoside triphosphates (NTPs), such as those derived from D-[1,5-¹³C₂]Ribose, can be used in in vitro transcription reactions with enzymes like T7 RNA polymerase to produce specifically labeled RNA molecules. nih.govnih.govisotope.com This enzymatic approach allows for the creation of RNA where specific nucleotide types carry the ¹³C label. isotope.com For DNA, labeled deoxyribonucleoside triphosphates (dNTPs) are used in enzymatic methods with DNA polymerase. isotope.com

Alternatively, chemical synthesis using phosphoramidite (B1245037) chemistry enables the site-specific incorporation of labeled nucleotides into DNA and RNA sequences. nih.govisotope.comnih.gov This method offers the advantage of placing a labeled nucleotide at a precise position within the oligonucleotide chain, which is invaluable for studying specific structural features and interactions. nih.gov For example, the synthesis of 6-¹³C-modified pyrimidine (B1678525) and 8-¹³C purine (B94841) DNA phosphoramidites and their successful incorporation into DNA sequences up to 55 nucleotides long has been reported. nih.govoup.com These labeled building blocks significantly aid in the resonance assignment process, which can be particularly challenging in larger nucleic acid structures. nih.gov

Biosynthetic Approaches for ¹³C-Enrichment of D-Ribose in Cellular Systems

Biosynthetic methods provide an alternative strategy for producing ¹³C-enriched D-ribose by leveraging the metabolic pathways of living cells. These in vivo approaches are particularly useful for uniformly labeling nucleic acids or for achieving specific labeling patterns that may be difficult to obtain through purely chemical means.

Utilization of ¹³C-Labeled Glucose Precursors for De Novo Ribose Synthesis

A common biosynthetic strategy involves growing microorganisms in a medium where the primary carbon source is a ¹³C-labeled glucose. ru.nl The cells metabolize the labeled glucose through pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP), which is responsible for the de novo synthesis of ribose-5-phosphate (B1218738), a direct precursor to the ribose moiety in nucleotides. researchgate.netmit.educsic.es

By using specifically labeled glucose, such as [1-¹³C]glucose or [U-¹³C]glucose, it is possible to control the labeling pattern of the resulting ribose. ru.nltandfonline.com For example, growing an E. coli strain deficient in the transketolase enzyme on [1-¹³C]glucose results in ¹³C incorporation at specific positions within the purine and pyrimidine bases, as well as the ribose moiety. ru.nl The efficiency of this incorporation can be quite high, with some methods yielding 40-60 mg of ribonucleoside-5'-monophosphates (rNMPs) per gram of input glucose. ru.nl This approach has been used to produce ¹³C-labeled NTPs that are then used for in vitro transcription of RNA. mit.edu

Targeted Isotopic Labeling Patterns in Nucleic Acid Ribose Moiety

The ability to generate targeted isotopic labeling patterns in the ribose of nucleic acids is critical for advanced NMR studies, particularly for investigating the conformational dynamics of RNA. msu.edu Biosynthetic methods using various ¹³C-labeled glucose precursors allow for the creation of specific isotopomers that can simplify complex NMR spectra and provide unique structural insights. oup.com

For instance, specific deuteration of the ribose ring, in combination with ¹³C labeling, can be achieved by using specifically labeled glucose variants. oup.com This approach has been used to synthesize guanosine (B1672433) triphosphate (GTP) with ¹³C labels in the ribose ring and deuterium (B1214612) labels at specific positions. oup.com The resulting labeled NTPs can then be incorporated into RNA, enabling detailed studies of its structure and dynamics. oup.com Furthermore, the use of different labeled carbon sources can introduce complementary labeling patterns, which aids in the assignment of sugar and base resonances in NMR spectra. ru.nl This targeted labeling is instrumental in overcoming the spectral crowding and broad linewidths that often complicate the NMR analysis of large RNA molecules. mit.edumsu.edu

Applications of D 1,5 13c2 Ribose in Metabolic Flux Analysis

Elucidation of Pentose (B10789219) Phosphate (B84403) Pathway Fluxes

The pentose phosphate pathway (PPP) is a fundamental metabolic route that runs in parallel with glycolysis. nih.gov It is crucial for producing NADPH, which is essential for antioxidant defense and biosynthetic reactions, and for generating ribose-5-phosphate (B1218738), a precursor for nucleotide synthesis. nih.govcreative-proteomics.com D-[1,5-13C2]Ribose is instrumental in dissecting the complex fluxes within this pathway.

Assessment of Oxidative Branch Activity and Carbon Flow

The oxidative branch of the PPP is an irreversible pathway that converts glucose-6-phosphate into ribulose-5-phosphate, generating NADPH in the process. ub.edu By introducing this compound, researchers can track the flow of labeled carbons. For instance, the oxidation of [1,2-13C2]-glucose results in the formation of [1-13C]-ribose. escholarship.org This allows for the quantification of the relative contribution of the oxidative PPP to the total ribose pool. Studies have shown that inhibiting other pathways, such as lactate (B86563) dehydrogenase, can increase the relative flux through the oxidative branch of the PPP. escholarship.org

The dual labeling of this compound enhances the resolution in studies of carbohydrate metabolism and oxidative degradation. This specific labeling pattern helps to distinguish the products originating from the oxidative PPP from those of other pathways.

Quantification of Non-Oxidative Branch Activities: Transketolase and Transaldolase Reactions

The non-oxidative branch of the PPP consists of a series of reversible reactions catalyzed by enzymes like transketolase and transaldolase. nih.govwikipathways.org These enzymes interconvert various sugar phosphates, linking the PPP with glycolysis. wikipathways.orgvaia.com Transketolase transfers a two-carbon unit, while transaldolase transfers a three-carbon unit. vaia.comub.edu

The use of specifically labeled glucose isotopes, such as [1,2-13C2]glucose, allows for the estimation of the relative rates of the transketolase and transaldolase reactions. physiology.org The resulting isotopomer distribution in ribose can be analyzed to determine the activity of these enzymes. For example, the action of transketolase and transaldolase on [1,2-13C2]-glucose produces [1,2-13C2]-ribose. escholarship.org By analyzing the different isotopomers of ribose, researchers can quantify the flux through these key enzymatic steps. physiology.org

Table 1: Key Enzymes of the Non-Oxidative Pentose Phosphate Pathway
EnzymeFunctionReversibility
TransketolaseTransfers a two-carbon ketol group. vaia.comReversible wikipathways.org
TransaldolaseTransfers a three-carbon dihydroxyacetone group.Reversible wikipathways.org
Ribulose-5-phosphate epimeraseInterconverts ribulose-5-phosphate and xylulose-5-phosphate.Reversible nih.gov
Ribose-5-phosphate isomeraseInterconverts ribulose-5-phosphate and ribose-5-phosphate. nih.govReversible nih.gov

Deconvolution of Ribose Carbon Isotopomer Distributions from Precursor Labeling

Metabolic flux analysis relies on the deconvolution of mass isotopomer distributions of metabolites to understand pathway activity. When cells are supplied with a 13C-labeled precursor like this compound, the label is distributed among various intermediates and end products. Mass spectrometry (MS) is the preferred technique for measuring these isotopic labeling patterns in intracellular metabolites. d-nb.info

The analysis of ribose isotopomers is particularly informative. For example, using [1,2-13C2]glucose as a tracer leads to the formation of multiple ribose isotopomers, including [1-13C]-, [5-13C]-, [1,2-13C2]-, and [4,5-13C2]ribose. physiology.org By simulating the expected isotopomer distributions based on different pathway activities and comparing them to the observed distributions, researchers can estimate the relative fluxes through the oxidative and non-oxidative branches of the PPP. physiology.org This approach allows for a detailed quantitative picture of carbon flow through this central metabolic hub.

Tracing Carbon Transition into Nucleotide and Nucleic Acid Biosynthesis

Ribose-5-phosphate, a key product of the pentose phosphate pathway, is the precursor for the synthesis of nucleotides, the building blocks of DNA and RNA. nih.govsavemyexams.com this compound serves as an excellent tracer to follow the path of ribose carbons into these essential biomolecules.

Analysis of Ribonucleotide Precursor Pools

The synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides occurs through de novo pathways that utilize ribose-5-phosphate, amino acids, CO2, and NH3. bookdown.org The ribonucleotide precursor pools can be analyzed to determine the extent of ribose incorporation. By using this compound and analyzing the resulting isotopomer patterns in ribonucleotides, the contribution of the PPP to nucleotide synthesis can be quantified.

The analysis of nucleotide pools has revealed that they can be compartmentalized within the cell, with distinct nuclear and cytoplasmic pools. nih.gov Isotope labeling studies can shed light on the dynamics of these pools and their contribution to nucleic acid synthesis.

Monitoring Ribose Incorporation into RNA

The ribose component of ribonucleotides is directly incorporated into RNA during transcription. savemyexams.com By feeding cells this compound, it is possible to monitor the rate of new RNA synthesis by measuring the enrichment of 13C in the ribose moieties of RNA. This provides a direct measure of transcriptional activity.

Isotope-labeled ribonucleoside 5'-triphosphates (rNTPs) can be synthesized chemo-enzymatically using labeled precursors like this compound. nih.gov These labeled rNTPs are then used in in vitro transcription reactions to produce specifically labeled RNA molecules for structural and functional studies using techniques like NMR spectroscopy. nih.govnsf.gov

Table 2: Applications of this compound in Nucleic Acid Research
ApplicationMethodologyInformation Gained
Tracing RNA synthesisFeeding cells with labeled ribose and measuring 13C enrichment in RNA.Rate of new RNA synthesis (transcriptional activity).
Structural studies of RNAIncorporation of labeled rNTPs into RNA for NMR analysis. nih.govnsf.govHigh-resolution structural and dynamic information. nsf.gov
Studying nucleotide metabolismAnalyzing isotopomer distribution in ribonucleotide pools.Quantification of the contribution of the PPP to nucleotide synthesis.

Investigating Deoxyribonucleotide Synthesis Pathways and Turnover

The stable isotope-labeled compound this compound is a powerful tool for tracing the metabolic fate of ribose, particularly in the synthesis of nucleotides and deoxynucleotides. Deoxyribonucleotides, the building blocks of DNA, are synthesized de novo not from deoxyribose directly, but through the reduction of their corresponding ribonucleotides. atamanchemicals.com This critical conversion is catalyzed by the enzyme ribonucleotide reductase (RNR). atamanchemicals.com

By introducing this compound into a cellular system, researchers can track the incorporation of the 13C labels into the ribonucleotide pool. The ribose moiety, now labeled at the C1 and C5 positions, becomes part of adenosine (B11128) triphosphate (ATP), guanosine (B1672433) triphosphate (GTP), cytidine (B196190) triphosphate (CTP), and uridine (B1682114) triphosphate (UTP). Subsequently, when these ribonucleotides (in their diphosphate (B83284) forms) are acted upon by RNR, the resulting deoxyribonucleotides (dADP, dGDP, dCDP, dUDP) retain the labeled ribose backbone, now as deoxyribose. nih.gov

Mass spectrometry can then be used to detect and quantify the mass isotopologues of these deoxyribonucleotides. This allows for the precise measurement of the rate of de novo deoxyribonucleotide synthesis, providing critical insights into the dynamics of DNA replication and repair. This method is invaluable for understanding cellular proliferation rates and the impact of various conditions or therapeutic agents on DNA synthesis and turnover.

Interconnections with Glycolysis and Tricarboxylic Acid Cycle

The metabolism of D-Ribose is intricately connected with the central carbon metabolic pathways of glycolysis and the tricarboxylic acid (TCA) cycle. When this compound is supplied to cells, it is phosphorylated to this compound-5-phosphate. nih.gov This molecule is a key intermediate in the Pentose Phosphate Pathway (PPP). wikipedia.org The PPP itself is a branch off of glycolysis, sharing common intermediates. nih.gov

The non-oxidative branch of the PPP can reversibly convert pentose phosphates back into glycolytic intermediates. nih.govkhanacademy.org Specifically, the labeled ribose-5-phosphate can be converted into the glycolytic intermediates fructose-6-phosphate (B1210287) (F6P) and glyceraldehyde-3-phosphate (GA3P). khanacademy.orgoup.com These labeled molecules can then re-enter the glycolytic pathway. The labeled glyceraldehyde-3-phosphate will proceed through lower glycolysis to produce labeled pyruvate (B1213749). This pyruvate can then be converted into lactate or transported into the mitochondria to be converted into acetyl-CoA, which enters the TCA cycle. nih.govmdpi.com This interconnection allows the carbon backbone of ribose to be traced throughout central carbon metabolism, revealing the complex interplay between these fundamental pathways.

Quantification of Glycolytic Flux Contributing to Pentose Synthesis

While this compound is used to trace the fate of exogenous ribose, quantifying the contribution of glycolysis to the de novo synthesis of pentoses requires different tracers, typically 13C-labeled glucose. A common choice is [1,2-13C2]glucose, which allows for the differentiation between the oxidative and non-oxidative branches of the PPP. nih.govnih.govcreative-proteomics.com

When [1,2-13C2]glucose enters glycolysis, it is converted to glucose-6-phosphate. If it proceeds through the oxidative PPP, the C1 carbon is lost as CO2, resulting in a singly labeled (M+1) ribose-5-phosphate. nih.gov If glucose-6-phosphate is instead isomerized to fructose-6-phosphate and enters the non-oxidative PPP, rearrangements can produce doubly labeled (M+2) ribose-5-phosphate. ub.eduasm.org By analyzing the mass isotopomer distribution of ribose in nucleotides, researchers can calculate the relative flux from glycolysis through the different arms of the PPP. nih.gov Studies in various cell types, such as astrocytes, have estimated that a significant portion—around 11%—of glucose uptake can be channeled into the PPP to synthesize pentoses. frontiersin.org

Table 1: Tracing Pentose Synthesis from Glucose using [1,2-13C2]Glucose
Pathway BranchKey ReactionResulting Ribose-5-Phosphate IsotopologueMetabolic Implication
Oxidative PPPDecarboxylation of 6-phosphogluconateM+1 (singly labeled)Generates NADPH and synthesizes new pentoses
Non-oxidative PPPTransketolase/Transaldolase rearrangementsM+2 (doubly labeled)Interconverts glycolytic and PPP intermediates

Contributions to Anabolic Pathways via Shared Intermediates

The interconnections between the PPP, glycolysis, and the TCA cycle are fundamental for providing precursors for a wide range of anabolic pathways. The metabolism of this compound can be used to trace these contributions.

The primary anabolic products of the PPP are ribose-5-phosphate and NADPH. wikipedia.orgnih.govresearchgate.net

Ribose-5-phosphate , which directly incorporates the labeled carbons from this compound, is the essential precursor for the synthesis of nucleotides (ATP, GTP) and nucleic acids (RNA, DNA). atamanchemicals.comwikipedia.org

NADPH , while not containing carbon atoms from ribose, is co-produced by the oxidative PPP. It is the primary reducing equivalent used in the biosynthesis of fatty acids and certain amino acids like proline, and is also critical for maintaining redox homeostasis. nih.govresearchgate.net

Furthermore, when the labeled carbons from this compound enter glycolysis and the TCA cycle as described previously, they are incorporated into shared intermediates that serve as anabolic precursors. oup.com For example, labeled pyruvate can be converted to labeled alanine, while labeled acetyl-CoA entering the TCA cycle leads to labeled citrate (B86180) (a precursor for fatty acid synthesis) and labeled α-ketoglutarate (a precursor for glutamate (B1630785) and glutamine synthesis). mdpi.comresearchgate.netmdpi.com

Investigating Cellular Metabolic Reprogramming in Research Models

Analysis in Cancer Metabolism Research

A hallmark of many cancer cells is the reprogramming of metabolism to support rapid proliferation and survival. nih.govd-nb.info This often involves an upregulation of the Pentose Phosphate Pathway to meet the high demand for nucleotides for DNA replication and NADPH to counteract oxidative stress. nih.govmdpi.comarraystar.com Isotope tracers are essential tools for quantifying these metabolic shifts.

Using tracers like [1,2-13C2]glucose, studies have demonstrated that cancer cells driven by oncogenes such as KRAS or MYC exhibit increased flux into the PPP to fuel nucleotide biosynthesis. nih.govmdpi.com For instance, tracing experiments in prostate cancer cell models showed significantly greater label incorporation from glucose into ribose in highly proliferative cells, indicating a higher demand for nucleotide synthesis. nih.gov Similarly, studies in fumarate (B1241708) hydratase deficient tumors revealed that the oxidative PPP was preferentially used for ribose production. researchgate.net this compound provides a complementary approach, allowing for the direct tracing of how exogenously supplied ribose is utilized and channeled into these critical anabolic pathways, bypassing the initial steps of glycolysis and the oxidative PPP. This can help elucidate the capacity of cancer cells to salvage ribose from the microenvironment.

Table 2: Research Findings on PPP Reprogramming in Cancer Models
Cancer Model/TypeKey FindingMetabolic ImplicationReference
KRAS-driven cancersIncreased flux into the PPP from glucose.Enhanced nucleotide biosynthesis to support proliferation. nih.gov
MYC-overexpressing liver cancerIncreased glucose uptake and production of lactate.Upregulation of glycolytic genes and associated pathways. nih.gov
Prostate Cancer Cells (PC-3M)Greater incorporation of 13C from glucose into ribose.Higher demand for nucleotide synthesis to sustain rapid proliferation. nih.gov
Fumarate Hydratase Deficient TumorsPreferential use of oxidative PPP for ribose production.Increased NADPH production for reductive biosynthesis and stress defense. researchgate.net

Studies in Cellular Models of Inherited Metabolic Disorders

Inherited Metabolic Disorders (IMDs) are caused by genetic deficiencies in specific enzymes, leading to a systemic reprogramming of metabolic networks to achieve a new, often pathogenic, steady state. nih.govresearchgate.net Stable isotope tracing is a crucial technology for mapping these rewired metabolic fluxes and understanding the pathophysiology of these diseases. nih.govnih.gov

Cellular models, including patient-derived fibroblasts or induced pluripotent stem cell (iPSC)-derived models, are increasingly used to study IMDs. nih.govbiorxiv.org For example, in studies of methylmalonic aciduria (MMUT deficiency), computational and cellular models have been used to identify metabolic pathways, such as glutamine metabolism, that interact with the deficient enzyme to impact cell viability. biorxiv.org

While specific studies utilizing this compound for IMDs are not widely documented in the provided context, its application holds significant potential. For IMDs that directly or indirectly affect nucleotide metabolism, such as disorders of purine and pyrimidine synthesis, this tracer could provide direct quantitative insights into the residual capacity for nucleotide synthesis and the flux of ribose into alternative pathways. ern-net.eu By tracing the fate of the labeled ribose, researchers could uncover compensatory mechanisms or downstream metabolic bottlenecks, potentially identifying new therapeutic targets. researchgate.net

Compound and Abbreviation Table

Name/AbbreviationFull Name
This compoundD-Ribose labeled with Carbon-13 at positions 1 and 5
ADPAdenosine Diphosphate
ATPAdenosine Triphosphate
CTPCytidine Triphosphate
dADPDeoxyadenosine Diphosphate
dCDPDeoxycytidine Diphosphate
dGDPDeoxyguanosine Diphosphate
DNADeoxyribonucleic Acid
dUDPDeoxyuridine Diphosphate
F6PFructose-6-Phosphate
GA3PGlyceraldehyde-3-Phosphate
GDPGuanosine Diphosphate
GTPGuanosine Triphosphate
IMDInherited Metabolic Disorder
KRASKirsten Rat Sarcoma Viral Oncogene Homolog
MYCMyelocytomatosis Oncogene
NADPHNicotinamide (B372718) Adenine (B156593) Dinucleotide Phosphate (reduced)
PPPPentose Phosphate Pathway
RNARibonucleic Acid
RNRRibonucleotide Reductase
TCATricarboxylic Acid
UTPUridine Triphosphate

Analytical and Computational Methodologies for 13c Labeled Ribose Research

Mass Spectrometry-Based Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatography, it allows for the separation, identification, and quantification of labeled metabolites within complex biological mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mass Isotopomer Distribution Analysis (MIDA)

Gas chromatography-mass spectrometry (GC-MS) is a frequently utilized method for determining the 13C-labeling patterns of intracellular metabolites. researchgate.net This technique is particularly valuable for Mass Isotopomer Distribution Analysis (MIDA), a method used to measure the biosynthesis and turnover of polymers in vivo. nih.gov In a typical MIDA experiment, a stable isotopically enriched precursor like D-[1,5-13C2]Ribose is introduced into a biological system. nih.gov The resulting mass isotopomer patterns in the product of interest, such as RNA, are then analyzed by GC-MS. nih.gov By comparing the observed distribution of mass isotopomers to theoretically predicted statistical distributions, researchers can calculate the enrichment of the biosynthetic precursor pool. nih.gov

This approach allows for the determination of the fraction of newly synthesized polymers during the experiment. nih.gov For the analysis of ribose from RNA, the polymer is first hydrolyzed to its monomeric sugar units. nih.gov These sugars are then chemically modified through derivatization to make them volatile for GC-MS analysis. nih.gov One common derivatization method is the aldonitrile pentapropionate method, which generates specific fragments of the ribose molecule that can be analyzed by the mass spectrometer to determine positional labeling information. nih.gov For instance, one fragment might contain the C4 and C5 carbons of ribose, while another contains the C1 through C4 carbons. nih.gov This positional data is critical for accurate metabolic flux analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Metabolomics and Pathway Tracing

Liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a cornerstone of modern metabolomics and is widely used for tracing metabolic pathways. wikipedia.orgnih.gov This technique combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of mass spectrometry to analyze a wide range of metabolites in complex biological samples. wikipedia.org In the context of 13C-labeled ribose research, LC-MS/MS is instrumental in tracking the incorporation of the 13C label from this compound into various downstream metabolites, providing insights into the activity of pathways like the pentose (B10789219) phosphate (B84403) pathway (PPP). wellcomeopenresearch.orgresearchgate.net

The versatility of LC-MS/MS allows for the simultaneous analysis of diverse classes of molecules, including sugars, phosphorylated sugars, and organic acids. nsf.gov This is crucial for obtaining a comprehensive view of metabolic networks. wellcomeopenresearch.org For example, researchers can use LC-MS/MS to monitor the appearance of 13C in intermediates of glycolysis, the TCA cycle, and nucleotide biosynthesis following the administration of labeled ribose. wellcomeopenresearch.org The ability to detect and quantify specific isotopologues (molecules that differ only in their isotopic composition) allows for the detailed mapping of metabolic fluxes. nsf.gov

Analytical TechniqueApplication in 13C-Ribose ResearchKey Findings
LC-MS/MS Metabolomics and Pathway TracingEnables simultaneous measurement of multiple metabolic pathways, including glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle. wellcomeopenresearch.org
LC-MS/MS Quantitative AnalysisProvides reliable detection and quantification of a wide range of metabolites, including challenging compounds like sugar phosphates. wellcomeopenresearch.orgresearchgate.net
LC-MS/MS Isotopologue AnalysisAllows for the detailed analysis of the distribution of 13C labels in various metabolites, providing insights into metabolic fluxes. nsf.gov

Derivatization Strategies for Enhanced Analytical Resolution of Ribose and its Metabolites

To improve the analytical properties of ribose and its metabolites for both GC-MS and LC-MS analysis, chemical derivatization is often employed. Derivatization involves chemically modifying the analyte to enhance its volatility (for GC-MS), improve its chromatographic separation, or increase its ionization efficiency for mass spectrometry. researchgate.netacs.org

For GC-MS analysis of sugars like ribose, a common strategy is to convert the sugar into a more volatile derivative. The aldonitrile propionate (B1217596) derivatization is one such method that has proven effective. nih.gov Another widely used technique is silylation, which involves replacing the active hydrogens in the hydroxyl groups of the sugar with a trimethylsilyl (B98337) (TMS) group. This process significantly increases the volatility of the sugar, making it suitable for GC-MS analysis. However, it's important to carefully validate the fragmentation patterns of these derivatives to ensure accurate positional 13C analysis. mdpi.com

In LC-MS, while derivatization is not always necessary, it can be used to enhance the sensitivity of detection for certain compounds. For instance, dansylation, the reaction with dansyl chloride, can be used to label hydroxyl-containing compounds, improving their detection by mass spectrometry. acs.org For the analysis of central carbon metabolites, including phosphorylated sugars, specific LC methods like hydrophilic interaction liquid chromatography (HILIC) can provide good separation without derivatization. nsf.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the structure, dynamics, and conformation of molecules in solution. acs.org For studies involving 13C-labeled compounds, 13C-NMR is particularly valuable.

Application of 13C-NMR for Structural and Conformational Analysis of Labeled Biomolecules

13C-NMR spectroscopy is a key tool for the structural and conformational analysis of biomolecules that have been enriched with 13C isotopes. nih.gov The introduction of 13C labels, such as in this compound, significantly enhances the NMR signal, allowing for more detailed structural studies that would be difficult or impossible with naturally abundant 13C (1.1%). nih.govckisotopes.com

One of the major advantages of NMR is its ability to determine the precise location of the 13C labels within a molecule. nih.gov This is achieved by analyzing the chemical shifts and coupling constants (J-couplings) between 13C nuclei and adjacent 1H or 13C nuclei. nih.gov This information is critical for understanding the stereochemistry and conformation of ribose and its derivatives. For example, 13C-1H and 13C-13C spin-coupling constants can be used to assess the furanose ring conformation and the orientation of the glycosidic bond in ribonucleosides. mdpi.com

Advanced Multidimensional NMR Techniques with 13C-Labeled Ribose for Nucleic Acid Studies

The study of larger and more complex biomolecules like nucleic acids has been greatly advanced by the development of multidimensional NMR techniques, which are made possible by isotopic labeling with 13C and 15N. springernature.comoup.com The severe overlap of proton resonances in the NMR spectra of RNA, particularly in the ribose region, presents a major challenge for structural analysis. oup.comresearchgate.net Isotopic labeling helps to overcome this limitation by allowing for the correlation of proton signals with the much more dispersed 13C and 15N chemical shifts. springernature.comresearchgate.net

Three- and four-dimensional heteronuclear NMR experiments are now routinely used for the structure determination of isotopically labeled RNA. springernature.comtandfonline.com Experiments such as the 3D HCCH-COSY-TOCSY are used to assign the resonances of the ribose and amino acid side chains in 13C-labeled RNA and protein-RNA complexes. springernature.com The use of this compound in the synthesis of ribonucleotides provides a specific labeling pattern that can simplify spectra and facilitate resonance assignments. mdpi.com For instance, chemo-enzymatic methods have been developed to synthesize various atom-specifically labeled ATPs and GTPs by combining labeled ribose with the appropriate nucleobase. mdpi.com These labeled nucleotides can then be incorporated into RNA for detailed NMR studies. mdpi.com

NMR TechniqueApplication in 13C-Ribose ResearchKey Findings
13C-NMR Structural and Conformational AnalysisProvides detailed information on the furanose ring conformation and glycosidic bond orientation in ribonucleosides through analysis of 13C-1H and 13C-13C spin-coupling constants. mdpi.com
Multidimensional NMR Nucleic Acid Structure DeterminationOvercomes resonance overlap in RNA spectra, enabling the assignment of resonances and the determination of the three-dimensional structures of RNA and protein-RNA complexes. springernature.comoup.comresearchgate.net
Heteronuclear NMR Isotope-Edited ExperimentsAllows for the selective observation of protons attached to 13C, simplifying complex spectra and facilitating the study of large biomolecules. springernature.com

Computational Modeling and Flux Estimation Software

The quantitative interpretation of ¹³C labeling data is a complex undertaking that relies on a suite of computational tools and methodologies. These tools are essential for constructing metabolic models, simulating isotope labeling patterns, and ultimately, estimating the in vivo reaction rates. frontiersin.orgoup.com

Mathematical Models for Isotopic Steady-State and Non-Steady-State Analysis

The choice of mathematical model in ¹³C-MFA is contingent on the experimental conditions, specifically whether the system has reached an isotopic steady state. nih.gov

Isotopic Steady-State Models:

Under isotopic steady-state, the labeling distribution of intracellular metabolites remains constant over time. utah.edud-nb.info This assumption simplifies the mathematical model to a system of algebraic equations. These models are based on the principle of mass balance, where the production and consumption of each isotopomer (a molecule with a specific pattern of isotope labeling) are equal. researchgate.net The labeling pattern of a particular metabolite is determined by the flux-weighted average of the labeling patterns of its precursor substrates. researchgate.net This approach is well-established and has been widely applied to study the metabolism of various organisms. frontiersin.org However, a key limitation is the time required to reach isotopic steady state, which can be lengthy, particularly in complex systems like mammalian cells.

Isotopically Non-Steady-State (INST) Models:

In contrast, isotopically non-stationary metabolic flux analysis (INST-MFA) is employed when analyzing systems in a transient labeling state. nih.gov This approach is particularly valuable for studying dynamic systems or organisms where achieving a steady state is difficult. nih.gov INST-MFA utilizes a system of ordinary differential equations (ODEs) to describe the time-dependent changes in isotopomer distributions. While INST-MFA offers the potential for greater information gain from shorter experiments, it comes with increased methodological and computational complexity. nih.govvanderbilt.edu This includes the need for high-frequency sampling and the solution of large systems of ODEs. nih.govvanderbilt.edu

Simulation and Fitting Algorithms for Metabolic Flux Quantification

The core of ¹³C-MFA involves an iterative process of fitting the output of a metabolic model to experimentally measured labeling data. frontiersin.org This is achieved through the use of specialized simulation and fitting algorithms.

The process begins with the construction of a metabolic network model that defines the biochemical reactions and atom transitions within the system. frontiersin.org Simulation algorithms then use this model and an initial guess of the metabolic fluxes to predict the expected isotopomer distributions. oup.com The discrepancy between these simulated values and the experimental data is quantified by a log-likelihood or chi-squared function. frontiersin.orgoup.com

To find the set of fluxes that best explains the data, optimization algorithms are employed to minimize this discrepancy. Common approaches include gradient-based methods and global optimization techniques like simulated annealing. oup.com The final output is a flux map that represents the in vivo reaction rates, along with statistical measures to assess the confidence of the estimated fluxes. frontiersin.org

A variety of software tools have been developed to facilitate these complex computational tasks. These platforms provide environments for model specification, simulation, flux estimation, and statistical analysis. oup.comgithub.io

Table 1: Selected Software for ¹³C Metabolic Flux Analysis

SoftwareKey FeaturesAnalysis TypeAccessibility
13CFLUX2 High-performance, supports large-scale models, multicore/cluster computing, uses FluxML language. oup.comresearchgate.netSteady-state MFA. oup.comFree for non-commercial use, runs on UNIX/Linux. vanderbilt.edu
INCA Handles steady-state and non-stationary MFA, includes features for experimental design and statistical analysis. github.ioucdavis.eduSteady-state and Isotopically Non-stationary MFA (INST-MFA). ucdavis.eduMATLAB-based. github.io
OpenFLUX Open-source, provides a graphical user interface and integrates with other modeling tools. github.ioucdavis.eduSteady-state ¹³C-based metabolic flux analysis. ucdavis.eduOpen source. vanderbilt.edu
WUFlux Designed for bacterial metabolism, includes tools for mass spectrum data correction and provides metabolic network templates. github.ioSteady-state ¹³C-MFA. github.ioucdavis.eduMATLAB-based, relies on 'fmincon' function. github.io
METRAN Performs ¹³C-MFA, tracer experiment design, and statistical analysis. github.ioucdavis.eduSteady-state MFA. researchgate.netRequires Matlab. vanderbilt.edu
FiatFlux Focuses on metabolic flux ratio analysis. github.iovanderbilt.eduMetabolic flux ratio analysis. vanderbilt.eduFree for academic use, requires Matlab. vanderbilt.edu

Challenges and Best Practices in ¹³C Metabolic Flux Analysis

Despite its power, ¹³C-MFA is not without its challenges. The accuracy and reliability of the results are highly dependent on several factors, from experimental design to computational analysis. d-nb.infooup.com

Key Challenges:

Model Construction: Building an accurate and comprehensive metabolic network model is a critical and often time-consuming first step. oup.comscispace.com This involves defining the scope of the network, including all relevant reactions and their stoichiometry. oup.comoup.com Incomplete or inaccurate models can lead to erroneous flux estimations. oup.com

Data Quality: The precision of the estimated fluxes is directly tied to the quality of the experimental data. oup.com This includes the accuracy of measurements for substrate uptake, product secretion, and intracellular metabolite labeling patterns. oup.com

Computational Complexity: The computational burden of ¹³C-MFA can be significant, especially for large-scale models and non-stationary analyses. frontiersin.orgnih.gov This has historically limited the application of MFA to specialized labs. vanderbilt.edu

Flux Identifiability: Not all fluxes in a network may be uniquely determinable from a given set of measurements. Careful experimental design, including the selection of appropriate isotopic tracers, is crucial to ensure that the fluxes of interest can be resolved. utah.eduvanderbilt.edu

Best Practices:

Optimal Experimental Design: The choice of isotopic tracer is a critical decision that significantly impacts the quality of the flux results. utah.edud-nb.info Often, a combination of different tracers is necessary to achieve sufficient resolution across the entire metabolic network. vanderbilt.edu

Model Validation: The metabolic model should be carefully curated and validated against existing knowledge from databases and literature. oup.comoup.com

Statistical Analysis: Rigorous statistical analysis is essential to determine the confidence intervals of the estimated fluxes and to assess the goodness-of-fit of the model to the data. frontiersin.orgoup.com

Reproducibility: To ensure the reproducibility of results, it is crucial to thoroughly document all aspects of the study, including the metabolic model, experimental conditions, and computational methods used. researchgate.netresearchgate.net

By adhering to these best practices and leveraging the power of modern computational tools, researchers can effectively navigate the complexities of ¹³C-MFA and gain valuable insights into the workings of cellular metabolism.

Emerging Research Frontiers and Methodological Advancements

Integration of ¹³C-Ribose Tracing with Multi-Omics Data

The integration of stable isotope tracing with multi-omics approaches, such as metabolomics, proteomics, and lipidomics, is providing a more holistic understanding of cellular metabolism. The use of ¹³C-labeled tracers, including D-ribose, allows for the comprehensive analysis of metabolic pathway activities. acs.orgfrontiersin.org By tracing the incorporation of ¹³C from glucose into various biomolecules, researchers can gain a global overview of the cellular fate of precursor metabolites. acs.org This methodology enables the detection of putative metabolites and the simultaneous quantification of isotope labeling patterns across diverse pathways like carbohydrate, nucleotide, lipid, and amino acid metabolism. acs.org

A key application of this integrated approach is in ¹³C metabolic flux analysis (¹³C-MFA), a powerful tool for quantifying intracellular metabolic fluxes. nih.govcreative-proteomics.comnih.gov This technique traditionally relied on measuring isotopic labeling in protein-derived amino acids and intracellular metabolites. nih.gov However, recent advancements have incorporated the analysis of RNA-bound ribose, which significantly enhances the resolution of metabolic fluxes, particularly in the upper part of central carbon metabolism, including the pentose (B10789219) phosphate (B84403) pathway (PPP). nih.govnih.gov The combination of data from amino acids, glycogen, and RNA provides more precise quantification of both net and exchange fluxes. nih.gov

The synergy between ¹³C tracing and other omics disciplines is exemplified in studies combining metabolomics and lipidomics. researchgate.net Furthermore, the integration of metabolomics and transcriptomics data, using stoichiometric metabolic models as a scaffold, allows for a multi-level characterization of metabolic regulation. plos.org This "multi-omics" approach can help to distinguish between transcriptional and other levels of metabolic control. plos.org

Table 1: Integration of ¹³C-Ribose Tracing with Multi-Omics

Omics Data Type Integration with ¹³C-Ribose Tracing Key Insights Citations
MetabolomicsTracks the incorporation of ¹³C into a wide range of metabolites.Global view of precursor metabolite fate, pathway activity. acs.orgfrontiersin.org
ProteomicsAnalysis of ¹³C labeling in protein-derived amino acids.Quantification of intracellular fluxes. nih.govplos.org
TranscriptomicsCorrelation of gene expression with metabolic flux data.Disentangling transcriptional from metabolic regulation. plos.org
LipidomicsTracing ¹³C into lipid molecules.Understanding lipid biosynthesis pathways. researchgate.net

Novel Isotopic Labeling Strategies for Enhanced Positional Resolution

Advancements in isotopic labeling strategies are crucial for improving the precision and scope of metabolic flux analysis. The use of specifically labeled tracers, such as D-[1,5-¹³C₂]Ribose, allows for a more detailed interrogation of metabolic pathways. For instance, different ¹³C-glucose tracers are optimal for probing different parts of metabolism; ¹³C-glucose tracers are generally best for glycolysis and the PPP, while ¹³C-glutamine tracers provide better resolution for the TCA cycle. d-nb.info

One novel strategy involves the use of [2,3-¹³C₂]glucose to specifically trace the pentose phosphate pathway. nih.govresearchgate.net This tracer is advantageous because the resulting lactate (B86563) isotopomers can distinguish between glycolytic and PPP activity without the need for natural abundance correction. nih.gov Specifically, [1,2-¹³C₂]lactate is produced via glycolysis, whereas [2,3-¹³C₂]lactate is formed exclusively through the PPP. nih.gov

The development of chemo-enzymatic synthesis methods has enabled the creation of strategic ¹³C-labeling patterns within ribose and base moieties of nucleotides. oup.com By selectively labeling the C1′ or C2′ positions of ribose, researchers can eliminate ¹³C–¹³C spin–spin coupling, which simplifies NMR spectra and aids in resonance assignment. oup.com This approach has been instrumental in studying the structure of RNA molecules. oup.com

Furthermore, the analysis of mass isotopomer distributions in nucleosides from RNA and DNA provides valuable information on the metabolic flux distributions in proliferating cells. nih.govacs.org Gas chromatography-mass spectrometry (GC-MS) can be used to identify various fragment ions of nucleosides, including those from the ribose or deoxyribose moieties, offering insights into their biosynthetic origins. nih.govacs.org

In Vivo Applications of ¹³C-Ribose Tracers in Pre-Clinical Research Models

The application of ¹³C-ribose and other labeled tracers in preclinical research models, such as mice, is providing critical insights into in vivo metabolism and its alteration in disease states. nih.gov These studies are essential for bridging the gap between in vitro findings and complex physiological systems.

In vivo ¹³C metabolic flux analysis has been used to investigate metabolic reprogramming in various conditions, including cancer. vanderbilt.eduuky.edu For example, studies in sarcoma-bearing mice using [U-¹³C]-glucose and [U-¹³C]-glutamine have revealed significant differences in metabolic pathways between in vitro cell cultures and in vivo tumors. biorxiv.org One key finding was the substantial recycling of endogenous CO₂ in vivo, which gets fixed into the TCA cycle and other pathways, leading to unexpected labeling patterns. biorxiv.org

The administration of multiple stable isotope tracers simultaneously, such as ²H and ¹³C, allows for the concurrent assessment of various metabolic pathways, including glycolysis, gluconeogenesis, and the TCA cycle in different tissues. nih.gov This multi-tracer approach minimizes the number of animals required for comprehensive metabolic studies. nih.gov

Recent research has also focused on the development of methods to facilitate long-term tracer administration in animal models, which is crucial for achieving isotopic steady state for flux modeling purposes. uky.edu These advancements are paving the way for more accurate and comprehensive in vivo metabolic flux analyses in various disease models. nih.gov

Table 2: Research Findings from In Vivo ¹³C-Ribose and Glucose Tracing Studies

Preclinical Model Tracer Used Key Research Finding Citation
Sarcoma-bearing mice[U-¹³C]-glucose, [U-¹³C]-glutamineSubstantial in vivo recycling of endogenous ¹³CO₂ into TCA cycle and purine (B94841) biosynthesis. biorxiv.org
Human lymphoma cell xenografts¹³C-labeled substratesDemonstrated the potential for non-invasive monitoring of tumor metabolism in situ using MRS. nih.gov
Hepatoma-bearing rats[2,3-¹³C₂]glucoseGlycolysis and the pentose phosphate pathway were significantly increased in hepatoma compared to normal liver. nih.govresearchgate.net
P493-6 B-cells (Myc-inducible)¹³C-labeled glucose tracersHigh Myc expression led to a global upregulation of amino acid consumption relative to glucose and increased mitochondrial metabolism. vanderbilt.edu

Future Prospects in Metabolic Engineering and Synthetic Biology Research using Labeled Ribose

The precise quantification of metabolic fluxes afforded by tracers like D-[1,5-¹³C₂]Ribose is fundamental to the fields of metabolic engineering and synthetic biology. nih.govfrontiersin.org A quantitative understanding of intracellular reaction rates is crucial for the rational design and optimization of microbial strains for the production of valuable chemicals and biofuels. creative-proteomics.comnih.gov

Metabolic engineering aims to rewire cellular metabolism to enhance the production of specific compounds. mdpi.commdpi.com ¹³C-MFA provides the detailed flux maps necessary to identify metabolic bottlenecks and targets for genetic modification. nih.gov For instance, by understanding the flux distribution through pathways like the pentose phosphate pathway, which produces precursors such as ribose-5-phosphate (B1218738) and erythrose-4-phosphate, engineers can optimize strains for the production of aromatic amino acids or other valuable biomolecules. mdpi.comnih.gov

In synthetic biology, labeled ribose and other isotopic tracers are valuable for characterizing novel, engineered metabolic pathways and regulatory circuits. researchgate.net Synthetic riboswitches, which are RNA-based sensors that can regulate gene expression in response to specific metabolites, are powerful tools in this domain. researchgate.net Isotope tracing can be used to validate the function of these synthetic devices and to quantify their impact on cellular metabolism.

The future of metabolic engineering and synthetic biology will likely see an increased integration of high-throughput ¹³C-MFA with automated genome engineering and evolutionary approaches. oup.com This will enable the rapid design-build-test-learn cycles required to create highly efficient microbial cell factories. The continued development of advanced isotopic tracers and analytical techniques will be paramount to the success of these endeavors.

Q & A

Basic Question

  • Safety Protocols : Follow guidelines from safety data sheets (SDS) for handling, including wearing nitrile gloves, eye protection, and lab coats. Avoid ingestion, inhalation, or skin contact. In case of exposure, rinse eyes with water for ≥10 minutes and seek medical attention .
  • Storage : Store in airtight, labeled containers at room temperature, away from ignition sources. Ensure containers are not pressurized and are compatible with the chemical (e.g., glass or HDPE) .
  • Isotopic Integrity : Minimize exposure to moisture and contaminants by using inert atmospheres (e.g., nitrogen) during aliquoting. Monitor storage conditions to prevent isotopic exchange or degradation .

What criteria should guide the formulation of research questions for studies involving this compound in metabolic flux analysis?

Basic Question

  • FINER Framework : Ensure questions are F easible (e.g., access to ¹³C-NMR infrastructure), I nteresting (e.g., elucidating pentose phosphate pathway dynamics), N ovel (e.g., comparing isotopic tracer efficiency), E thical (proper disposal protocols), and R elevant (addressing gaps in isotope-based metabolic studies) .
  • Methodological Alignment : Align with quantitative research designs (e.g., stable isotope-resolved metabolomics) or mixed-method approaches (e.g., combining NMR with LC-MS) .

How can researchers optimize the synthesis and purification of this compound to achieve high isotopic enrichment (>98% ¹³C)?

Advanced Question

  • Synthetic Routes : Use enzymatic or chemical methods to introduce ¹³C at positions 1 and 5. Enzymatic synthesis with ribulose-1,5-bisphosphate carboxylase/oxygenase (RuBisCO) may yield higher specificity but requires pH and temperature optimization .
  • Purification : Employ column chromatography (e.g., ion-exchange resins) or recrystallization. Validate purity via ¹H/¹³C-NMR and mass spectrometry. Monitor for isotopic dilution during purification steps .

What steps should be taken to resolve contradictions in isotopic labeling data from this compound experiments?

Advanced Question

  • Data Validation :
    • Confirm isotopic purity via NMR to rule out contamination or degradation.
    • Cross-validate with orthogonal techniques (e.g., compare ¹³C-NMR results with GC-MS metabolic profiles).
    • Replicate experiments under controlled conditions (e.g., fixed pH, temperature) .
  • Error Sources : Assess instrument calibration (e.g., NMR shimming), sample preparation artifacts (e.g., incomplete quenching of metabolic reactions), or biological variability (e.g., cell culture heterogeneity) .

What role does this compound play in elucidating metabolic pathways using ¹³C-NMR spectroscopy?

Basic Question

  • Tracer Applications : The dual ¹³C labels enable tracking of ribose incorporation into nucleotides (e.g., ATP, RNA) and the pentose phosphate pathway. Position-specific labeling (C1 and C5) helps distinguish oxidative vs. non-oxidative pathways .
  • Experimental Design : Use pulse-chase labeling in cell cultures or in vivo models. Terminate reactions at multiple timepoints to capture dynamic flux. Normalize data to unlabeled controls to account for natural abundance ¹³C .

How can metabolic flux analysis (MFA) with this compound be adapted for complex biological systems, such as cancer cell lines or microbial communities?

Advanced Question

  • System-Specific Adjustments :
    • Cancer Cells : Account for hypoxia-induced pathway shifts (e.g., enhanced glycolysis) by modulating tracer concentrations and incubation times.
    • Microbial Systems : Use chemostats to maintain steady-state conditions and reduce extracellular metabolite interference .
  • Computational Modeling : Pair experimental data with constraint-based models (e.g., COBRA Toolbox) to simulate flux distributions. Validate predictions via gene knockout or inhibitor studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.